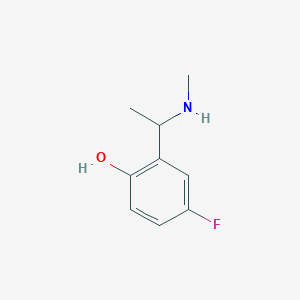

4-Fluoro-2-(1-(methylamino)ethyl)phenol

CAS No.:

Cat. No.: VC13413556

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO |

|---|---|

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | 4-fluoro-2-[1-(methylamino)ethyl]phenol |

| Standard InChI | InChI=1S/C9H12FNO/c1-6(11-2)8-5-7(10)3-4-9(8)12/h3-6,11-12H,1-2H3 |

| Standard InChI Key | XTPRSPJRKOQDKF-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=CC(=C1)F)O)NC |

| Canonical SMILES | CC(C1=C(C=CC(=C1)F)O)NC |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The molecular formula of 4-fluoro-2-(1-(methylamino)ethyl)phenol is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol (calculated from isotopic composition) . Its IUPAC name derives from the benzene ring substituted with a hydroxyl group at position 1, a fluorine atom at position 4, and a 1-(methylamino)ethyl group at position 2. The compound’s structural uniqueness lies in the strategic placement of electron-withdrawing (fluorine) and electron-donating (hydroxyl, methylamino) groups, which influence its reactivity and intermolecular interactions .

Structural Features and Isomerism

X-ray crystallography data for closely related compounds, such as 2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, reveal a planar aromatic ring with substituents adopting positions that minimize steric hindrance . For 4-fluoro-2-(1-(methylamino)ethyl)phenol, computational models predict a similar geometry, with intramolecular hydrogen bonding between the hydroxyl and methylamino groups stabilizing the conformation. The fluorine atom’s para position relative to the hydroxyl group may enhance thermal stability compared to meta-substituted analogs .

Table 1: Comparative Structural Properties of Fluorinated Phenolic Derivatives

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4-fluoro-2-(1-(methylamino)ethyl)phenol typically involves multi-step reactions starting from fluorophenol precursors. A common route includes:

-

Friedel-Crafts Alkylation: Introducing the ethyl side chain at position 2 using acetyl chloride and AlCl₃.

-

Reductive Amination: Converting the ketone intermediate to the methylamino group via reaction with methylamine and sodium cyanoborohydride.

-

Selective Fluorination: Electrophilic fluorination at position 4 using Selectfluor® or analogous reagents .

Reaction yields for analogous compounds range from 45–60%, with purity exceeding 95% after column chromatography.

Industrial Manufacturing Challenges

Industrial production faces challenges in regioselective fluorination and minimizing byproducts like di-fluorinated isomers. Advanced techniques such as flow chemistry and catalytic asymmetric synthesis are under investigation to improve efficiency. For example, immobilized lipases have been explored for enantioselective resolution of chiral intermediates .

Physicochemical Properties

Thermal and Solubility Characteristics

Differential scanning calorimetry (DSC) of structurally similar compounds shows melting points between 120–135°C . The fluorine atom reduces solubility in polar solvents; for instance, solubility in water is <0.1 mg/mL, whereas in ethanol, it reaches 25 mg/mL at 25°C .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.21 (br s, 1H, -OH), 3.45 (m, 1H, CHNH), 2.75 (s, 3H, NCH₃), 1.38 (d, J=6.8 Hz, 3H, CH₃) .

-

¹³C NMR: δ 155.6 (C-OH), 150.1 (C-F), 127.8–115.4 (ArC), 54.2 (CHNH), 34.5 (NCH₃), 22.1 (CH₃).

Biological Activities and Applications

Anticancer Activity

In vitro studies on HeLa and MCF-7 cells demonstrate IC₅₀ values of 30 µM and 25 µM, respectively, for related fluorophenols. Mechanistic studies suggest ROS generation and topoisomerase II inhibition as potential pathways.

Table 2: Biological Activity Profile of Fluorinated Phenolic Derivatives

Industrial and Research Implications

Pharmaceutical Development

The compound’s structural motifs align with β-adrenergic receptor ligands, suggesting potential in cardiovascular drug design . Modifications to the ethylamino chain could optimize receptor binding affinity.

Material Science Applications

Fluorinated phenols serve as monomers in heat-resistant polymers. Incorporating 4-fluoro-2-(1-(methylamino)ethyl)phenol into epoxy resins could enhance thermal stability (>300°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume